Azaindole Isomer pKa Differentiation
The 4-azaindole scaffold that constitutes the core of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has a conjugate acid pKa of approximately 6.94 (measured at 20 °C in water), which is intermediate between 7-azaindole (pKa 4.59) and 6-azaindole (pKa 7.95) [1]. Alternative measurement conditions report 4-azaindole pKa values of approximately 4.85, still distinct from 5-azaindole (pKa ~8.42) and 7-azaindole (pKa ~3.67) [2]. This pKa difference of 1.4–3.6 log units between 4-azaindole and the other three positional isomers directly impacts the protonation state at physiological pH (7.4): the 4-azaindole pyridine nitrogen is substantially deprotonated, whereas 7-azaindole is almost fully deprotonated and 5-azaindole remains largely protonated. This was exploited in thrombin inhibitor design where 4-azaindole P1 groups conferred enhanced selectivity for thrombin over trypsin compared to other azaindole isomers [1].
| Evidence Dimension | Conjugate acid pKa of azaindole pyridine nitrogen |
|---|---|
| Target Compound Data | 4-Azaindole core: pKa = 6.94 (measured, 20 °C, water) [1]; alternative reported value pKa ≈ 4.85 [2] |
| Comparator Or Baseline | 7-Azaindole: pKa = 4.59 [1] / 3.67 [2]; 6-Azaindole: pKa = 7.95 [1] / 5.61 [2]; 5-Azaindole: pKa = 8.42 [2] |
| Quantified Difference | ΔpKa (4-azaindole vs. 7-azaindole) = +2.35 units [1]; ΔpKa (4-azaindole vs. 5-azaindole) = –1.48 to –3.57 units depending on measurement conditions [1][2] |
| Conditions | pKa measured at 20 °C in water [1]; alternative measurements under solvent-free or mixed solvent conditions [2] |
Why This Matters
The distinct pKa of the 4-azaindole core determines its hydrogen-bond donor/acceptor character at physiological pH, directly influencing target recognition, solubility, and membrane permeability in ways that cannot be replicated by substituting a 5-, 6-, or 7-azaindole building block.
- [1] Sanderson, P.E.; et al. Azaindoles: moderately basic P1 groups for enhancing the selectivity of thrombin inhibitors. Bioorg. Med. Chem. Lett. 2003, 13, 795–798. View Source
- [2] MDPI. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules 2019, 24(8), 1648. View Source
